Regioisomeric Scaffold Differentiation: [1,2,3]Triazolo[4,5-d]pyrimidine vs. [1,2,4]Triazolo[1,5-a]pyrimidine Core
The target compound features a [1,2,3]triazolo[4,5-d]pyrimidine core, which is the validated scaffold for potent GCN2 kinase inhibition (representative compounds in this series achieve GCN2 IC50 values of 17.2–46.4 nM) [1]. In contrast, a closely related [1,2,4]triazolo[1,5-a]pyrimidine regioisomer bearing identical N-[2-(4-methoxyphenyl)ethyl] substitution at C7 (BDBM36825; 6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivative) shows only weak activity with an IC50 of 11,600 nM against steroidogenic factor 1, representing a >250-fold potency gap relative to the [1,2,3]triazolo[4,5-d]pyrimidine GCN2 series [2]. This underscores that the regioisomeric scaffold alone dictates kinase targeting suitability, and the [1,2,3]triazolo[4,5-d]pyrimidine core of CAS 899730-41-7 is the correct starting point for ISR/GCN2-focused research programs.
| Evidence Dimension | Scaffold regioisomer impact on kinase inhibitory potency |
|---|---|
| Target Compound Data | [1,2,3]Triazolo[4,5-d]pyrimidine scaffold: GCN2 IC50 range of 17.2–46.4 nM for optimized analogs (N3-substituted series) |
| Comparator Or Baseline | [1,2,4]Triazolo[1,5-a]pyrimidine scaffold (BDBM36825): IC50 = 11,600 nM against steroidogenic factor 1 |
| Quantified Difference | >250-fold difference in potency between scaffold regioisomers (GCN2 IC50 ~20–46 nM vs. SF-1 IC50 11,600 nM) |
| Conditions | GCN2 inhibitory activity measured by in vitro kinase assay (CSBJ 2018 Table 1); SF-1 inhibition measured by qHTS assay (Scripps Research Institute, PubChem AID 611) |
Why This Matters
Procurement of the correct regioisomeric scaffold is non-negotiable: the [1,2,3]triazolo[4,5-d]pyrimidine core enables sub-50 nM GCN2 engagement, while the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is essentially inactive on this target class.
- [1] Loughrey BT, et al. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Comput Struct Biotechnol J. 2018;16:350-360. Table 1: Compound 5 GCN2 IC50 = 17.2 nM; Compound 9 GCN2 IC50 = 46.4 nM. View Source
- [2] BindingDB Entry BDBM36825. IC50 = 11,600 nM (1.16E+4 nM) against Steroidogenic Factor 1. Assay: The Scripps Research Institute Molecular Screening Center, PubChem BioAssay AID 611. View Source
